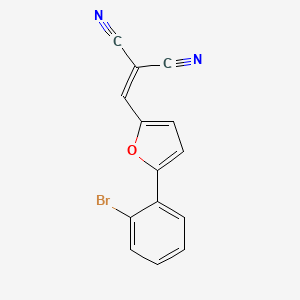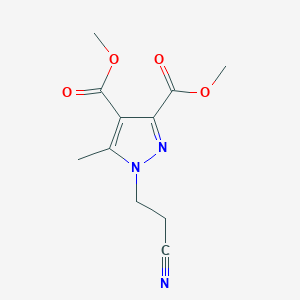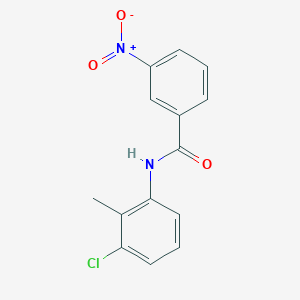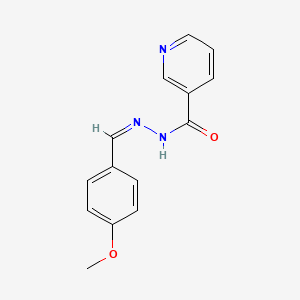
2-morpholinoethyl N-(4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.326 g/mol It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholinoethyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 2-morpholinoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxyphenyl isocyanate+2-Morpholinoethanol→2-Morpholinoethyl N-(4-methoxyphenyl)carbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Additionally, industrial production may incorporate advanced analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group or the methoxyphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methoxyphenyl)carbamate derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-morpholinoethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl N-(4-methoxyphenyl)carbamate
- 2-Naphthyl N-(4-methoxyphenyl)carbamate
- 4-Methoxyphenyl N-(2-chlorophenyl)carbamate
- 2-Isopropylphenyl N-(4-methoxyphenyl)carbamate
Uniqueness
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate is unique due to its specific combination of the morpholinoethyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
123162-06-1 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-18-13-4-2-12(3-5-13)15-14(17)20-11-8-16-6-9-19-10-7-16/h2-5H,6-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
VJZPZOCLBPTCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)

